2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride

Description

Molecular Architecture and Stereochemical Features

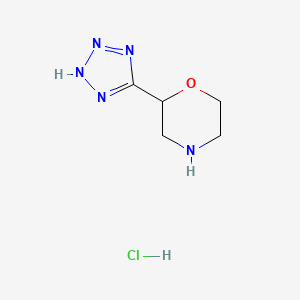

2-(1H-1,2,3,4-Tetrazol-5-yl)morpholine hydrochloride is a heterocyclic compound comprising two distinct structural motifs: a morpholine ring and a 1H-tetrazole substituent. The morpholine ring is a six-membered saturated heterocycle containing one oxygen and one nitrogen atom in adjacent positions, adopting a chair-like conformation in the solid state. The tetrazole group, a five-membered aromatic ring with four nitrogen atoms, is directly attached to the morpholine nitrogen at position 5 of the tetrazole ring.

The molecular formula of the free base is C₅H₉N₅O , with the hydrochloride salt contributing an additional HCl (molecular weight: 191.6 g/mol ). The SMILES notation C1COC(CN1)C2=NNN=N2 confirms the connectivity, where the tetrazole (C2=NNN=N2) is bonded to the morpholine nitrogen. The InChIKey NMSNOIZNIVTPFH-UHFFFAOYSA-N further specifies the stereochemical arrangement, though no chiral centers are present due to the planar tetrazole and symmetrical morpholine structure.

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₉N₅O·HCl |

| Molecular Weight | 191.6 g/mol |

| SMILES | C1COC(CN1)C2=NNN=N2 |

| InChIKey | NMSNOIZNIVTPFH-UHFFFAOYSA-N |

The tetrazole ring exists in the 1H-tautomer, with the proton localized on the N1 atom. This tautomerism is stabilized by resonance within the aromatic system, which contributes to the compound’s stability in acidic environments.

Crystallographic Data and Conformational Analysis

While experimental crystallographic data for this compound remain unavailable, insights can be drawn from analogous morpholine-tetrazole derivatives. The hydrochloride salt is expected to exhibit hydrogen-bonding interactions between the protonated morpholine nitrogen and chloride ions, forming a three-dimensional network. This interaction likely stabilizes the crystal lattice and influences packing efficiency.

Conformational Features

- Morpholine Ring : The chair conformation dominates, with the tetrazole substituent occupying an equatorial position to minimize steric strain.

- Tetrazole Orientation : The planar tetrazole ring is conjugated with the morpholine nitrogen, enabling π-electron delocalization and enhancing aromatic stability.

Predicted collision cross-section (CCS) values from mass spectrometry provide indirect evidence of molecular shape and adduct formation:

Table 2: Predicted Collision Cross-Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 156.1 | 133.1 |

| [M+Na]+ | 178.1 | 139.7 |

| [M-H]- | 154.1 | 130.3 |

These values suggest a compact molecular structure, consistent with the rigid morpholine-tetrazole framework.

Acid-Base Behavior and Tautomeric Equilibria

The compound’s acid-base properties are governed by two functional groups: the morpholine nitrogen and the tetrazole ring.

Protonation States :

- Morpholine Nitrogen : Protonated in the hydrochloride form (pKa ≈ 8.5–9.5), acting as a Brønsted acid.

- Tetrazole Ring : Weakly acidic (pKa ≈ 4.0–5.0), capable of deprotonation under basic conditions.

Tautomeric Equilibria :

The tetrazole ring exists predominantly in the 1H-tautomer due to resonance stabilization. However, under basic conditions, deprotonation to the 2H-tautomer may occur, though this is less favored for 5-substituted tetrazoles.

Table 3: Estimated pKa Values

| Functional Group | pKa Range |

|---|---|

| Morpholine Nitrogen | 8.5–9.5 |

| Tetrazole Ring | 4.0–5.0 |

Solubility Profile and Partition Coefficients

Solubility data for the hydrochloride salt are not experimentally reported, but trends can be extrapolated from structurally related compounds:

Aqueous Solubility :

- Water : High solubility due to ionic interactions between the protonated morpholine and chloride ions.

- Organic Solvents : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and low solubility in nonpolar solvents (e.g., hexane).

Partition Coefficients :

The logP (octanol-water partition coefficient) is predicted to be ~0.5–1.0 , indicating moderate lipophilicity. This is influenced by the hydrophilic morpholine and chloride ion, offset by the tetrazole’s aromaticity.

Thermal Stability and Degradation Pathways

Thermal stability studies on morpholine derivatives reveal critical insights:

Degradation Onset :

Morpholine-based compounds typically stabilize up to 150°C , with significant degradation observed above 175°C . For the hydrochloride salt, chloride ions may act as catalysts, accelerating decomposition.Primary Degradation Pathways :

- Tetrazole Ring Cleavage : Thermal stress induces N–N bond rupture, releasing nitrogen gas and forming imidazole derivatives.

- Morpholine Ring Oxidation : Oxidation of the oxygen or nitrogen atoms may lead to hydroxylated or nitroso byproducts.

Table 4: Thermal Degradation Summary

| Temperature Range | Stability Behavior |

|---|---|

| <150°C | Stable |

| 150–175°C | Gradual decomposition |

| >175°C | Rapid degradation |

Properties

IUPAC Name |

2-(2H-tetrazol-5-yl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O.ClH/c1-2-11-4(3-6-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEHEOCJZVFPAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=NNN=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269151-67-8 | |

| Record name | 2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride typically involves the reaction of morpholine with a tetrazole precursorThe reaction conditions often involve the use of catalysts such as zinc salts or microwave irradiation to accelerate the process and improve yields .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the tetrazole ring or the morpholine moiety, depending on the reagents used.

Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole or morpholine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but often involve the use of solvents like acetonitrile or water and may require heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a variety of substituted tetrazole and morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antihypertensive Agents

Tetrazole derivatives, including 2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride, have been explored as potential antihypertensive agents. The tetrazole moiety is known for its bioisosteric properties similar to carboxylic acids, which enhances the pharmacological profile of compounds. Research indicates that tetrazole-containing compounds can effectively inhibit angiotensin II receptors, thus lowering blood pressure .

Case Study:

A study published in Chemical Reviews highlights the synthesis of various tetrazole derivatives and their evaluation as angiotensin receptor blockers (ARBs). The findings suggest that modifications to the tetrazole ring can significantly influence binding affinity and selectivity towards the receptor .

Agricultural Science

2.1 Pesticidal Activity

Research has indicated that tetrazole derivatives possess fungicidal and herbicidal properties. The incorporation of the tetrazole ring into morpholine structures enhances their efficacy against various plant pathogens.

Data Table: Efficacy of Tetrazole Derivatives Against Fungal Strains

This table summarizes the antifungal activity of different tetrazole derivatives against significant agricultural pathogens.

Materials Science

3.1 Polymer Chemistry

The unique properties of this compound have led to its exploration in polymer chemistry as a potential monomer for synthesizing functionalized polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the presence of the tetrazole ring.

Case Study:

A recent study demonstrated the polymerization of tetrazole-containing monomers to create thermally stable materials suitable for high-performance applications. The resulting polymers showed improved resistance to thermal degradation compared to conventional polymers .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing the compound to interact with biological targets in a similar manner. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Tetrazole vs. Oxadiazole : The tetrazole’s higher acidity and polarity make it superior for ionic interactions in aqueous environments, while oxadiazoles may favor hydrophobic binding pockets .

- Positional Isomerism : Substitution at the 2-position on morpholine likely optimizes hydrogen bonding between the tetrazole and morpholine oxygen, enhancing stability compared to 3-substituted analogs .

- Scaffold Flexibility: Rigid scaffolds (e.g., chromenone) improve target specificity but may limit solubility, whereas flexible chains (e.g., butylamine) trade specificity for adaptability .

Biological Activity

2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

- Molecular Formula : CHNO

- SMILES Notation : C1COC(CN1)C2=NNN=N2

- InChI Key : NMSNOIZNIVTPFH-UHFFFAOYSA-N

Pharmacological Properties

The compound exhibits various biological activities that can be attributed to its tetrazole and morpholine moieties. These include:

- Anticancer Activity : Preliminary studies indicate that derivatives of tetrazole compounds can inhibit cancer cell proliferation. For instance, compounds containing similar tetrazole structures have shown significant cytotoxicity against various cancer cell lines, with IC values in the low micromolar range .

- Anti-inflammatory Effects : Research has suggested that tetrazole derivatives can modulate inflammatory pathways. For example, certain tetrazole-containing compounds have been shown to inhibit the release of pro-inflammatory cytokines like TNF-alpha in vitro .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies provide insights into potential pathways:

- Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation . This effect may be mediated through the inhibition of tubulin polymerization.

- Targeting Signaling Pathways : Some derivatives demonstrate interaction with key signaling pathways such as MAPK and VEGFR-2. These interactions suggest a role in modulating cellular responses to stress and inflammation .

1. Anticancer Screening

A study conducted on tetrazole derivatives highlighted their potential as anticancer agents. The most active compound showed an IC value of 0.283 mM against LPS-induced TNF-alpha release in whole blood assays . This suggests that modifications to the tetrazole ring can enhance anticancer efficacy.

2. In Vitro Efficacy

In vitro assays using human cancer cell lines demonstrated that compounds with similar structures exhibit potent cytotoxicity. For example, a related compound showed over 90% inhibition of cell proliferation in various cancer types including lung and colon cancers .

Data Tables

| Biological Activity | IC Value | Target |

|---|---|---|

| TNF-alpha Release Inhibition | 0.283 mM | LPS-stimulated whole blood |

| Cell Proliferation Inhibition | < 12 mM | Various cancer cell lines |

Q & A

Basic: How can researchers optimize the synthesis of 2-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride to improve yield and purity?

Methodological Answer:

Synthesis optimization requires addressing regioselectivity in tetrazole ring formation and stability of the morpholine backbone. Key steps include:

- Reagent Selection : Use sodium azide and nitriles under acidic conditions for tetrazole cyclization, ensuring stoichiometric control to minimize byproducts .

- Temperature Control : Maintain temperatures below 100°C during cyclization to prevent decomposition of the tetrazole moiety .

- Purification : Employ column chromatography (e.g., silica gel with gradient elution of ethyl acetate/methanol) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .

Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- HPLC : Use a C18 column with UV detection at 254 nm and a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>98% required for pharmacological studies) .

- FTIR : Confirm the presence of tetrazole (N–H stretch at ~3100 cm⁻¹) and morpholine (C–O–C stretch at 1100–1250 cm⁻¹) functional groups .

- NMR : Analyze H and C spectra to verify regioselectivity (e.g., absence of 1H-tetrazole isomer peaks at δ 8.5–9.5 ppm) .

Advanced: How can researchers resolve contradictions in crystallographic data when determining the molecular structure?

Methodological Answer:

Crystallographic discrepancies (e.g., disorder in tetrazole rings) require:

- SHELX Refinement : Use SHELXL for small-molecule refinement, applying restraints for bond lengths/angles and testing multiple disorder models .

- Validation Tools : Cross-validate with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% difference between R1 and wR2) .

- Complementary Data : Pair X-ray data with DFT-optimized molecular geometries (e.g., using Gaussian09) to resolve ambiguous electron density regions .

Advanced: How to design pharmacological assays to evaluate the bioactivity of this compound, such as kinase inhibition or receptor binding?

Methodological Answer:

- Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., EGFR or VEGFR2) at 10 µM compound concentration, measuring IC50 via dose-response curves .

- Receptor Binding : Conduct competitive radioligand binding assays (e.g., H-labeled antagonists for GPCRs) with membrane preparations, using Scatchard analysis to calculate Ki values .

- Selectivity Screening : Employ a panel of 50+ off-target receptors/enzymes to assess specificity, prioritizing structurally related targets (e.g., morpholine-containing proteins) .

Advanced: What strategies mitigate challenges in regioselectivity during tetrazole ring formation in derivatives of this compound?

Methodological Answer:

- Directing Groups : Introduce electron-withdrawing substituents (e.g., –NO2) on the morpholine ring to favor 1H-tetrazole over 2H-tetrazole isomers .

- Microwave-Assisted Synthesis : Reduce reaction times (10–15 minutes vs. hours) to minimize isomerization, achieving >90% regioselectivity .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict transition-state energies and identify conditions favoring the desired pathway .

Basic: How to assess the stability of this compound under physiological conditions for in vitro studies?

Methodological Answer:

- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24 hours, monitoring degradation via HPLC .

- Light Sensitivity : Store samples in amber vials and test photostability under UV light (300–400 nm) for 48 hours .

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures and identify safe storage conditions (e.g., –20°C under nitrogen) .

Advanced: How can researchers modify the morpholine or tetrazole moieties to enhance metabolic stability without compromising activity?

Methodological Answer:

- Morpholine Modifications : Replace oxygen with sulfur (thiomorpholine) to reduce CYP450-mediated oxidation, confirmed via liver microsomal assays .

- Tetrazole Bioisosteres : Substitute tetrazole with 1,2,4-oxadiazole to improve metabolic stability while maintaining hydrogen-bonding capacity .

- Deuterium Labeling : Introduce deuterium at metabolically vulnerable positions (e.g., α to nitrogen) to slow clearance, validated via LC-MS pharmacokinetic studies .

Advanced: How to address discrepancies between computational docking predictions and experimental binding affinity data?

Methodological Answer:

- Force Field Adjustment : Re-parameterize docking software (e.g., AutoDock Vina) to account for tetrazole’s tautomeric states and protonation at physiological pH .

- Solvent Effects : Include explicit water molecules in molecular dynamics simulations (e.g., using GROMACS) to model hydrophobic interactions .

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, comparing ΔG values with docking scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.